molecular formula C13H18SSi B15165112 Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- CAS No. 162318-36-7

Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl-

Cat. No.: B15165112
CAS No.: 162318-36-7
M. Wt: 234.43 g/mol
InChI Key: IUMYHQBZNHSKQB-UHFFFAOYSA-N
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Description

Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a 3,4-dihydro-2H-thiopyran ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- typically involves the reaction of 3,4-dihydro-2H-thiopyran with dimethylphenylsilane under specific conditions. The reaction may require a catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- involves its interaction with specific molecular targets. The silane group can form bonds with various substrates, while the thiopyran ring can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (3,4-dihydro-2H-thiopyran-6-yl)dimethylphenyl- is unique due to the combination of its silane, thiopyran, and dimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

162318-36-7

Molecular Formula

C13H18SSi

Molecular Weight

234.43 g/mol

IUPAC Name

3,4-dihydro-2H-thiopyran-6-yl-dimethyl-phenylsilane

InChI

InChI=1S/C13H18SSi/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-5,8-10H,6-7,11H2,1-2H3

InChI Key

IUMYHQBZNHSKQB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CCCCS1)C2=CC=CC=C2

Origin of Product

United States

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